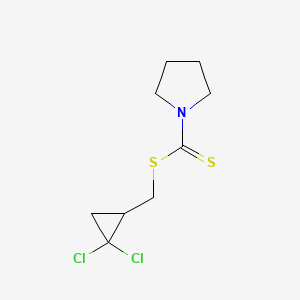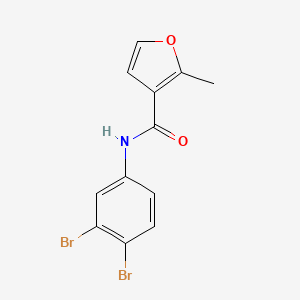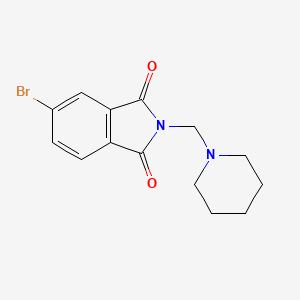![molecular formula C18H14N4O4S B12479587 N-[3-(2-acetamido-1,3-thiazol-4-yl)phenyl]-4-nitrobenzamide](/img/structure/B12479587.png)
N-[3-(2-acetamido-1,3-thiazol-4-yl)phenyl]-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2-acetamido-1,3-thiazol-4-yl)phenyl]-4-nitrobenzamide is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2-aminothiazole with acetic anhydride to form the acetamido derivative, which is then coupled with 4-nitrobenzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of thiazole derivatives often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-acetamido-1,3-thiazol-4-yl)phenyl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring and the benzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole and benzamide derivatives.
Scientific Research Applications
N-[3-(2-acetamido-1,3-thiazol-4-yl)phenyl]-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[3-(2-acetamido-1,3-thiazol-4-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, inhibiting their activity. The nitrobenzamide moiety may also contribute to its biological effects by interacting with cellular components and disrupting normal cellular functions .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
N-[3-(2-acetamido-1,3-thiazol-4-yl)phenyl]-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C18H14N4O4S |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-[3-(2-acetamido-1,3-thiazol-4-yl)phenyl]-4-nitrobenzamide |
InChI |
InChI=1S/C18H14N4O4S/c1-11(23)19-18-21-16(10-27-18)13-3-2-4-14(9-13)20-17(24)12-5-7-15(8-6-12)22(25)26/h2-10H,1H3,(H,20,24)(H,19,21,23) |
InChI Key |
FAERJWPQGNGNOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propan-2-yl 4-({[(5-bromonaphthalen-1-yl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B12479508.png)
![2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B12479513.png)
![4-methoxy-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12479514.png)

![N-(4-methoxybenzyl)-N-methyl-4-[(phenylsulfanyl)methyl]benzamide](/img/structure/B12479526.png)
![N-(4-amino-1,2,5-oxadiazol-3-yl)-2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B12479530.png)


![2-({N-(2,5-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoic acid](/img/structure/B12479549.png)

![2-[2-(Adamantan-1-YL)acetamido]-4-(4-fluorophenyl)-5-methylthiophene-3-carboxamide](/img/structure/B12479559.png)
![4-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B12479560.png)
![2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12479569.png)

